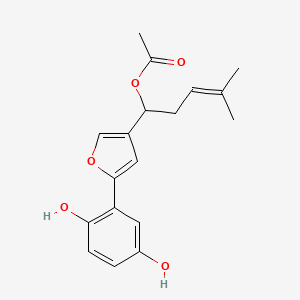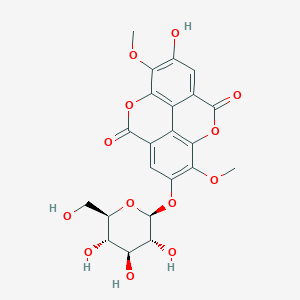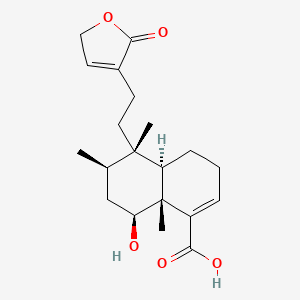
PB-22 N-(5-hydroxypentyl) metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PB-22 N-(5-hydroxypentyl) metabolite is an expected metabolite of PB-22, based on the metabolism of JWH 018. PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles, like JWH 018. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Metabolism in Human Hepatocytes
A key aspect of PB-22 research involves its metabolism, particularly in human hepatocytes. Wohlfarth et al. (2014) conducted a study on PB-22 and its analog, 5F-PB-22, focusing on their metabolism in human hepatocytes. The primary metabolic pathway for both compounds was identified as ester hydrolysis, leading to various pentylindole-3-carboxylic acid metabolites. Additionally, oxidative defluorination of 5F-PB-22 formed PB-22 metabolites. This study is vital for understanding the metabolic processes of PB-22 in the human liver and could be crucial for developing analytical methods for urine to document PB-22 intake (Wohlfarth et al., 2014).
Quantification in Human Urine
Minakata et al. (2017) developed a sensitive analytical method to quantify 5F-PB-22 and its metabolites, including PB-22 N-(5-hydroxypentyl), in human urine. This study is crucial for detecting synthetic cannabinoids and their metabolites in biological samples, which is essential for forensic and clinical applications (Minakata et al., 2017).
Metabolic Stability and Profiling
The metabolic stability and profiling of synthetic cannabinoids related to PB-22, such as FDU-PB-22 and FUB-PB-22, were explored by Diao et al. (2016). This study identified key metabolites in human hepatocytes and confirmed these findings in authentic urine specimens. The results are significant for documenting the intake of these substances and understanding their metabolic pathways (Diao et al., 2016).
Analytical Differentiation and Identification
Tang et al. (2017) focused on the differentiation and identification of 5F-PB-22 and its isomers, providing insights into the specific properties and characteristics of these compounds. This information is crucial for forensic laboratories in identifying specific isomers in seized materials (Tang et al., 2017).
Metabolites in Hair
Franz et al. (2016) explored the detection of drug metabolites in hair, including those of synthetic cannabinoids like 5F-PB-22. The study highlighted the mechanisms of incorporation into hair and the necessity of careful interpretation concerning hair findings of these compounds and their metabolites (Franz et al., 2016).
SERS and DFT Study
Alkaseem and Baron (2018) conducted a study combining Raman spectroscopy and density functional theory (DFT) to investigate the molecular vibrations of 5F-PB-22. This research provides a deeper understanding of the molecular structure and behavior of 5F-PB-22, which can aid in the development of detection and analysis methods (Alkaseem & Baron, 2018).
Propriétés
Nom du produit |
PB-22 N-(5-hydroxypentyl) metabolite |
|---|---|
Formule moléculaire |
C23H22N2O3 |
Poids moléculaire |
374.4 |
InChI |
InChI=1S/C23H22N2O3/c26-15-5-1-4-14-25-16-19(18-10-2-3-11-20(18)25)23(27)28-21-12-6-8-17-9-7-13-24-22(17)21/h2-3,6-13,16,26H,1,4-5,14-15H2 |
Clé InChI |
JEBNZZQRKQILOJ-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCCCO)C4=C3C=CC=C4 |
Synonymes |
quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











